Cas no 1849627-72-0 (2-Amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid)

2-Amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid is a fluorinated phenylalanine derivative featuring a hydroxyl group at the β-position, enhancing its potential as a chiral building block in pharmaceutical and biochemical applications. The fluorine substitution and methyl group on the phenyl ring contribute to increased metabolic stability and lipophilicity, making it valuable for drug design, particularly in modulating receptor interactions. The presence of both amino and carboxyl functionalities allows for versatile incorporation into peptides or small-molecule scaffolds. Its stereochemistry and structural features may also influence binding affinity and selectivity in medicinal chemistry applications. This compound is suitable for research in enzyme inhibition, prodrug development, and bioactive molecule synthesis.
2-Amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid structure
1849627-72-0 structure
Product name:2-Amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid
CAS No:1849627-72-0
MF:C10H12FNO3
MW:213.205586433411
CID:5997016
PubChem ID:131137693

2-Amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid
    • EN300-1787129
    • 1849627-72-0
    • 2-Amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid
    • Inchi: 1S/C10H12FNO3/c1-5-3-2-4-6(7(5)11)9(13)8(12)10(14)15/h2-4,8-9,13H,12H2,1H3,(H,14,15)
    • InChI Key: HLFIHLPNFHBPPI-UHFFFAOYSA-N
    • SMILES: FC1C(C)=CC=CC=1C(C(C(=O)O)N)O

Computed Properties

  • Exact Mass: 213.08012141g/mol
  • Monoisotopic Mass: 213.08012141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.6Ų
  • XLogP3: -2.1

2-Amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1787129-10.0g
2-amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid
1849627-72-0
10g
$5037.0 2023-06-02
Enamine
EN300-1787129-0.5g
2-amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid
1849627-72-0
0.5g
$1124.0 2023-09-19
Enamine
EN300-1787129-2.5g
2-amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid
1849627-72-0
2.5g
$2295.0 2023-09-19
Enamine
EN300-1787129-0.1g
2-amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid
1849627-72-0
0.1g
$1031.0 2023-09-19
Enamine
EN300-1787129-1.0g
2-amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid
1849627-72-0
1g
$1172.0 2023-06-02
Enamine
EN300-1787129-0.05g
2-amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid
1849627-72-0
0.05g
$983.0 2023-09-19
Enamine
EN300-1787129-0.25g
2-amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid
1849627-72-0
0.25g
$1078.0 2023-09-19
Enamine
EN300-1787129-5.0g
2-amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid
1849627-72-0
5g
$3396.0 2023-06-02
Enamine
EN300-1787129-5g
2-amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid
1849627-72-0
5g
$3396.0 2023-09-19
Enamine
EN300-1787129-1g
2-amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid
1849627-72-0
1g
$1172.0 2023-09-19

Additional information on 2-Amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid

Research Brief on 2-Amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid (CAS: 1849627-72-0)

2-Amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid (CAS: 1849627-72-0) is a fluorinated amino acid derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound belongs to a class of β-hydroxy-α-amino acids, which are known for their structural diversity and biological relevance. The presence of both fluorine and a hydroxyl group in its structure makes it a promising candidate for the design of novel therapeutics, particularly in the areas of neuroscience and oncology.

Recent studies have focused on the synthesis and characterization of 2-Amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid, as well as its potential biological activities. One of the key challenges in its synthesis is the stereoselective introduction of the hydroxyl group, which has been addressed using advanced catalytic methods. Researchers have reported successful enantioselective synthesis routes, which are critical for ensuring the compound's pharmacological efficacy and safety.

In terms of biological activity, preliminary in vitro studies suggest that 2-Amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid may exhibit modulatory effects on neurotransmitter receptors, particularly those involved in glutamatergic signaling. This has implications for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, its fluorinated aromatic moiety has been hypothesized to enhance metabolic stability and bioavailability, making it an attractive scaffold for further optimization.

Another area of interest is the compound's potential role in cancer therapy. Recent findings indicate that derivatives of 2-Amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid may act as inhibitors of key enzymes involved in tumor progression, such as matrix metalloproteinases (MMPs). These enzymes are often overexpressed in malignant tissues, and their inhibition could provide a therapeutic avenue for slowing tumor growth and metastasis.

Despite these promising findings, further research is needed to fully elucidate the pharmacological profile of 2-Amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid. Current studies are limited to in vitro and preliminary in vivo models, and comprehensive toxicological assessments are still pending. Future directions include the development of more efficient synthetic routes, detailed mechanistic studies, and the exploration of its potential in combination therapies.

In conclusion, 2-Amino-3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoic acid represents a versatile and promising compound in the field of medicinal chemistry. Its unique structural features and preliminary biological activities warrant further investigation, particularly in the context of neurological and oncological applications. As research progresses, this compound may emerge as a valuable tool for drug discovery and development.

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